Oxalosuccinic acid barium salt

説明

Oxalosuccinic acid barium salt is a multipurpose product that has been regarded as an instrumental diagnostic tool, particularly for detecting foreseeable diseases, including aortic stenosis and nephrolithiasis .

Molecular Structure Analysis

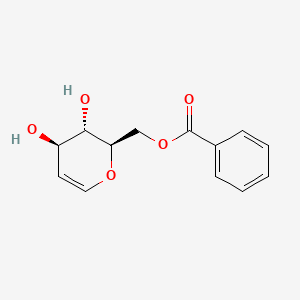

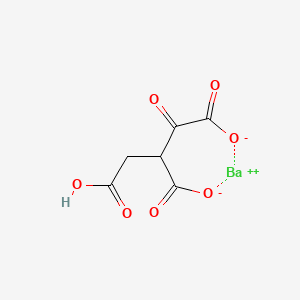

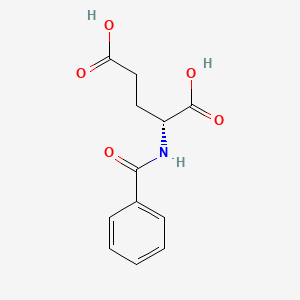

This compound is a derivative of Oxalosuccinic acid, which is a substrate of the citric acid cycle . It is acted upon by isocitrate dehydrogenase . The molecular weight of this compound is 325.42 .Chemical Reactions Analysis

Barium salts, including this compound, are known to react with various substances. For instance, soluble chromates react with barium ion to form a finely divided yellow precipitate of barium chromate . Soluble oxalates react with barium ion to produce white barium oxalate .Physical And Chemical Properties Analysis

This compound has a molecular weight of 325.42 . The storage temperature is between 2 to 8 degrees Celsius .科学的研究の応用

1. Preparation and Utilization in Enzymology

Oxalosuccinic acid can be isolated as its barium salt following cold acid hydrolysis of its triethylester. This process is significant in the preparation of tricarboxylic acids such as isocitric acid and aconitic anhydride, which are pivotal in various biochemical pathways (Deutsch & Phillips, 1957).

2. Role in Chemical Synthesis

Barium salts, including oxalosuccinic acid barium salt, are employed in chemical synthesis processes. For instance, barium–strontium titanyl oxalate, a precursor for Ba1−xSrxTiO3 powders, is prepared using a simple chemical exchange reaction involving this compound (Khollam et al., 2003).

3. Synthesis of Molecular Precursors

This compound is a crucial component in the synthesis of important molecular precursors like barium titanate. This process involves a reaction with alcoholic solution containing oxalic acid to form an intermediate soluble oxalotitanic acid, eventually leading to barium titanyl oxalate (Potdar et al., 2005).

4. Applications in Analytical Chemistry

In analytical chemistry, barium salts, including this compound, are used for various purposes like the degradation of compounds and analysis of their structures. For instance, the alkaline degradation technique using barium hydroxide has been applied in the structural exploration of carbohydrates (Ohkuma & Miyauchi, 1966).

Safety and Hazards

In case of exposure, it is advised to move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves .

Relevant Papers The relevant papers retrieved discuss the properties and uses of Oxalosuccinic acid barium salt . They highlight its potential use in medical diagnostics and its role in the citric acid cycle .

特性

IUPAC Name |

barium(2+);2-(carboxymethyl)-3-oxobutanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O7.Ba/c7-3(8)1-2(5(10)11)4(9)6(12)13;/h2H,1H2,(H,7,8)(H,10,11)(H,12,13);/q;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIVPYUFTSJMQBK-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)C(=O)[O-])C(=O)[O-])C(=O)O.[Ba+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BaO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Methoxy(4-methylphenyl)methylidene]propanedinitrile](/img/structure/B3191888.png)